molecular formula C16H21N3O3 B2981285 Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034254-20-9

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2981285
CAS No.: 2034254-20-9
M. Wt: 303.362
InChI Key: RCOZAKRMOWEYNQ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetically designed chemical probe featuring a complex molecular architecture that integrates a cyclohex-3-ene ring, a pyrrolidine scaffold, and a 3-methoxypyrazine moiety. This specific structure classifies it as a potential cationic amphiphilic drug (CAD) mimetic, a category of compounds known for their ability to inhibit lysosomal phospholipase A2 (PLA2G15). Inhibition of PLA2G15 is a key mechanism underlying drug-induced phospholipidosis (DIP), a condition of phospholipid accumulation in lysosomes observed with many therapeutics . Consequently, this compound serves as a critical research tool for investigating the mechanisms and implications of lysosomal storage disorders and phospholipidosis-related drug toxicity in preclinical development . The presence of the pyrrolidine and methoxypyrazine heterocycles, which are privileged structures in medicinal chemistry, suggests potential for high affinity binding to various biological targets. Heterocyclic compounds containing nitrogen atoms, such as pyrrolidines and pyrazines, are frequently explored for their diverse pharmacological activities and are common scaffolds in the development of enzyme inhibitors and receptor modulators . The incorporation of a methanone linker provides a rigid conformational constraint that can be exploited to optimize interactions with target proteins. This reagent is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound in high-throughput screening assays to identify and validate novel biological targets, in structure-activity relationship (SAR) studies to refine drug candidates, and in mechanistic studies to elucidate pathways of lysosomal function and drug-induced toxicity . Its unique structure offers a versatile starting point for synthetic expansion and the development of novel chemical entities for basic scientific research.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-14-15(18-9-8-17-14)22-13-7-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,8-9,12-13H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOZAKRMOWEYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the cyclohexene ring through a Diels-Alder reaction, followed by functionalization to introduce the methoxypyrazine and pyrrolidine groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyrazine moiety, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the cyclohexene ring can yield cyclohexanone derivatives, while reduction of the methoxypyrazine group can produce methoxyamine derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The methoxypyrazine moiety can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. The overall effect depends on the specific biological pathway targeted, which can vary based on the compound’s application.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The methoxypyrazine group in the target compound may enhance hydrogen-bonding capacity compared to thiazole (in ) or quinoxaline (in ), which are more electron-deficient. This could influence receptor-binding selectivity, as seen in cannabinoid studies where electron-rich groups improve affinity .

Side Chain Length and Potency: While the target compound has a short cyclohexenyl "side chain," studies on cannabinoid analogues suggest that 4–6 carbon chains optimize receptor binding . However, the cyclohexene ring’s bulk may compensate for shorter chain length by providing hydrophobic interactions.

Pyrrolidine vs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The cyclohexene group increases logP compared to quinoxaline derivatives, favoring blood-brain barrier penetration.
  • Solubility : The methoxypyrazine-pyrrolidine moiety introduces polar surface area (~75 Ų), likely improving aqueous solubility over purely aromatic analogues like .

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine Oxygen Linkage: The ether oxygen in the pyrrolidine substituent (common in and the target compound) may act as a hydrogen-bond acceptor, critical for target engagement, as seen in cannabinoid receptor interactions .
  • Methoxy Positioning : The 3-methoxy group on pyrazine avoids steric clashes with receptor pockets, unlike bulkier substituents (e.g., tert-butyldimethylsilyl in ), which reduce bioavailability.

Biological Activity

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, with the CAS number 2034254-20-9, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O3C_{16}H_{21}N_{3}O_{3}, with a molecular weight of 303.36 g/mol. The compound features a cyclohexene ring and a pyrrolidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃
Molecular Weight303.36 g/mol
CAS Number2034254-20-9
StructureStructure

Pharmacological Activities

Recent studies have highlighted various biological activities associated with compounds containing similar structural motifs, particularly those involving pyrazole derivatives.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activities. A study focused on synthesized pyrazole carboxamides demonstrated notable inhibitory effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism often involves the inhibition of specific kinases such as BRAF(V600E) and EGFR, which are critical in cancer proliferation.

Anti-inflammatory Properties

Cyclohexene derivatives have been reported to possess anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antibacterial and Antifungal Activities

Pyrazole derivatives have also been noted for their antibacterial and antifungal properties. A review summarized that certain pyrazole compounds showed efficacy against various bacterial strains and fungal pathogens, making them promising candidates for developing new antimicrobial agents .

The biological activity of this compound likely involves multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and survival.
  • Modulation of Immune Response : The anti-inflammatory effects may arise from the modulation of immune responses through the inhibition of cytokine production.
  • Direct Antimicrobial Action : The presence of functional groups in the structure allows for interaction with microbial cell membranes or essential metabolic pathways.

Case Studies

  • Breast Cancer Treatment : In vitro studies demonstrated that certain pyrazole derivatives exhibited synergistic effects when combined with conventional chemotherapy agents like doxorubicin, enhancing cytotoxicity in resistant breast cancer cell lines .
  • Inflammatory Disease Models : Animal studies indicated that compounds with similar chemical structures significantly reduced markers of inflammation in models of rheumatoid arthritis .

Q & A

What are the key challenges in synthesizing the pyrrolidin-1-yl methanone core of this compound, and how can reaction conditions be optimized?

The synthesis of the pyrrolidin-1-yl methanone moiety often faces challenges in stereochemical control and regioselectivity during coupling reactions. For example, in analogous compounds like (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone , coupling carboxylic acid derivatives (e.g., 3-(m-tolyl)pyrazine-2-carboxylic acid) with pyrrolidine precursors requires precise stoichiometry and catalytic conditions to avoid side reactions such as racemization or over-acylation . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during coupling reduce side-product formation.
  • Activating agents : Use of HATU or EDCI improves coupling efficiency.
  • Purification : Gradient column chromatography or recrystallization ensures enantiomeric purity.

How does the substitution pattern on the pyrazine ring influence biological activity in analogous methanone derivatives?

Advanced SAR studies on structurally related compounds (e.g., dual orexin receptor antagonists) reveal that electron-donating groups like methoxy at the pyrazine 3-position enhance receptor binding affinity due to improved π-stacking interactions. For instance, 3-methoxy substitution in pyrazine derivatives increases metabolic stability and bioavailability compared to unsubstituted analogs . Key methodologies include:

  • Docking simulations : To predict binding modes with orexin receptors (e.g., OX1R/OX2R).
  • In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]-SB-674042) quantify receptor affinity .

How can contradictory data on the cytotoxicity of pyrrolidinyl methanone derivatives be resolved?

Contradictions in cytotoxicity data often arise from variations in cell line sensitivity or assay protocols. For example, a compound with a nitro group on the pyrazole ring (as in (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE ) shows divergent IC₅₀ values in HepG2 vs. MCF-7 cells due to differences in nitroreductase expression . Methodological solutions include:

  • Standardized protocols : Use of the MTT assay with matched incubation times (e.g., 72 hours).
  • Metabolic profiling : LC-MS analysis to identify active metabolites influencing cytotoxicity .

What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

Advanced stereochemical analysis requires a combination of:

  • ¹H/¹³C NMR : Coupling constants (e.g., JJ) between pyrrolidine protons confirm chair vs. boat conformations.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride , where crystallography validated the R/S configuration .
  • Circular Dichroism (CD) : Correlates electronic transitions with enantiomeric excess .

How can computational methods predict the pharmacokinetic properties of this compound?

Physiologically Based Pharmacokinetic (PBPK) modeling integrates parameters like logP (2.8–3.5 for similar methanones), pKa (∼7.2 for the pyrrolidine nitrogen), and metabolic clearance rates. Tools such as Schrödinger’s QikProp or SwissADME predict:

  • Blood-brain barrier penetration : Critical for CNS-targeted analogs (e.g., orexin antagonists) .
  • CYP450 interactions : Screening against CYP3A4/2D6 isoforms identifies metabolic liabilities .

What strategies mitigate instability of the cyclohexenyl group under acidic conditions?

The cyclohexenyl moiety is prone to ring-opening under strong acidic conditions. Stabilization approaches include:

  • Protecting groups : tert-Butyldimethylsilyl (TBDMS) ether protection of hydroxyl intermediates, as seen in (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime .
  • pH-controlled formulation : Buffering to pH 6.0–7.4 in lyophilized preparations .

How do structural analogs of this compound perform in in vivo models of neurological disorders?

In vivo studies on dual orexin receptor antagonists (e.g., daridorexant ) demonstrate that pyrrolidinyl methanones with meta-substituted aryl groups exhibit prolonged half-lives (>8 hours in rodents) and reduced off-target effects. Key metrics include:

  • Sleep latency reduction : Measured via EEG/EMG in rodent insomnia models.
  • Dose-response curves : ED₅₀ values correlate with receptor occupancy assays .

What are the limitations of current SAR studies on pyrrolidinyl methanones, and how can they be addressed?

Limitations include overreliance on in silico predictions without experimental validation and insufficient diversity in substituent libraries. Solutions involve:

  • Fragment-based drug design : Expanding chemical space via click chemistry (e.g., azide-alkyne cycloaddition).
  • High-throughput crystallography : Resolving protein-ligand complexes for underrepresented analogs .

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